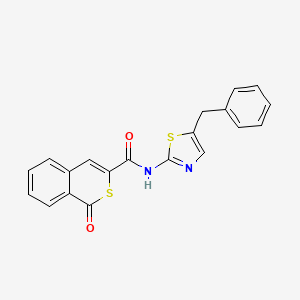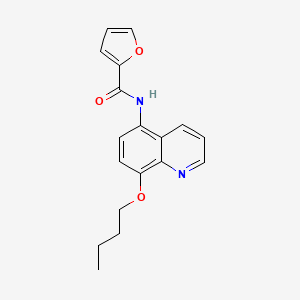
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring and an isothiochromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps. One common method includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The chemical structure is confirmed using techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: Used in proteomics research.
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide: Known for its therapeutic potential and inhibition of the STAT3 pathway.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of a thiazole ring and an isothiochromene moiety, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H14N2O2S2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H14N2O2S2/c23-18(17-11-14-8-4-5-9-16(14)19(24)26-17)22-20-21-12-15(25-20)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,23) |
Clé InChI |
QRWQIKQFXJWTCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B11317824.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11317839.png)
![3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11317841.png)
![N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11317849.png)
![1-(3-acetylphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317853.png)
![N-(2-chlorophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11317874.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317886.png)
![(5-Bromofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11317888.png)

![N-(2-Methylpropyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11317906.png)

